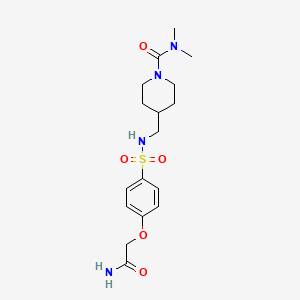

4-((4-(2-amino-2-oxoethoxy)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

This compound features a piperidine-1-carboxamide core substituted with a methyl group linked to a sulfonamido-phenyl moiety. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest applications in targeting enzymes or receptors sensitive to sulfonamides, such as carbonic anhydrases or viral proteases .

Properties

IUPAC Name |

4-[[[4-(2-amino-2-oxoethoxy)phenyl]sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O5S/c1-20(2)17(23)21-9-7-13(8-10-21)11-19-27(24,25)15-5-3-14(4-6-15)26-12-16(18)22/h3-6,13,19H,7-12H2,1-2H3,(H2,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUQMJWWPUCUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-(2-amino-2-oxoethoxy)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Molecular Weight: 378.49 g/mol

- Functional Groups: Sulfonamide, amide, and piperidine moieties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide and piperidine derivatives. Specific synthetic routes may vary, but generally include the following steps:

- Formation of the Sulfonamide: Reaction of a suitable amine with a sulfonyl chloride.

- Piperidine Derivative Synthesis: Alkylation of piperidine with appropriate carboxylic acid derivatives.

- Final Coupling Reaction: Combining the sulfonamide and piperidine components to yield the target compound.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with sulfonamide groups have shown efficacy against various cancer cell lines, including leukemia and breast cancer cells.

Case Study:

In vitro assays demonstrated that related sulfonamide compounds inhibited cell proliferation in CCRF-CEM leukemia cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

The proposed mechanism for the anticancer activity involves:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death in malignant cells.

3. Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties. The target compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

Studies have shown that similar compounds demonstrate bacteriostatic effects by inhibiting folate synthesis in bacteria, which is crucial for DNA synthesis and cell division .

Data Summary

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties Comparison

Table 2. Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.